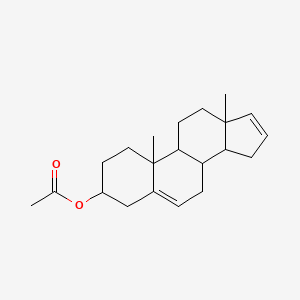![molecular formula C18H25Cl3N2O3 B11991626 Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate](/img/structure/B11991626.png)
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate, also known by its chemical formula C18H25Cl3N2O3, is a synthetic compound with a molecular weight of approximately 423.77 g/mol . It belongs to the class of benzoate derivatives and exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:: The synthesis of Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine. The resulting intermediate is then esterified with butanol to yield the final product .
Reaction Conditions::Step 1: Formation of the intermediate: 4-aminobenzoic acid reacts with 2,2,2-trichloro-N-(2,2-dimethylpropionyl)ethanamine.
Step 2: Esterification: The intermediate reacts with butanol to form this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Potential applications in drug discovery due to its unique structure.
- Studied for its biological activity and potential therapeutic effects.
- May find use in the development of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Butyl 4-{[2,2,2-trichloro-1-(2,2-dimethylpropanamido)ethyl]amino}benzoate stands out due to its unique combination of structural features. Similar compounds include:
Propiedades
Fórmula molecular |
C18H25Cl3N2O3 |
|---|---|
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
butyl 4-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C18H25Cl3N2O3/c1-5-6-11-26-14(24)12-7-9-13(10-8-12)22-15(18(19,20)21)23-16(25)17(2,3)4/h7-10,15,22H,5-6,11H2,1-4H3,(H,23,25) |
Clave InChI |
PZRSXKSTPVGYCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)


![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)
![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
